molecular formula C10H16 B14365679 1,4,4-Trimethylbicyclo[3.2.0]hept-2-ene CAS No. 92121-69-2

1,4,4-Trimethylbicyclo[3.2.0]hept-2-ene

Katalognummer: B14365679
CAS-Nummer: 92121-69-2
Molekulargewicht: 136.23 g/mol
InChI-Schlüssel: FYBAUMRSWNNCQM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4,4-Trimethylbicyclo[320]hept-2-ene is an organic compound with the molecular formula C10H16 It is a bicyclic hydrocarbon that features a unique structure with three methyl groups attached to a bicycloheptene framework

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,4,4-Trimethylbicyclo[3.2.0]hept-2-ene can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. For instance, the reaction between isoprene and a suitable dienophile under controlled conditions can yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic processes to optimize yield and purity. Catalysts such as Lewis acids can be employed to facilitate the Diels-Alder reaction, and subsequent purification steps like distillation or recrystallization are used to isolate the compound.

Analyse Chemischer Reaktionen

Types of Reactions

1,4,4-Trimethylbicyclo[3.2.0]hept-2-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form ketones or alcohols.

    Reduction: Reduction reactions can convert the compound into different hydrocarbons.

    Substitution: Halogenation or other substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation using catalysts like palladium on carbon.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 1,4,4-trimethylbicyclo[3.2.0]hept-2-en-6-one, while reduction can produce various saturated hydrocarbons.

Wissenschaftliche Forschungsanwendungen

1,4,4-Trimethylbicyclo[3.2.0]hept-2-ene has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1,4,4-Trimethylbicyclo[3.2.0]hept-2-ene exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The exact pathways and targets depend on the context of its use, such as in medicinal chemistry or industrial applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,6,6-Trimethylbicyclo[3.1.1]hept-2-ene:

    4,7,7-Trimethylbicyclo[4.1.0]hept-3-en-2-one: Another bicyclic compound with a different ring system and functional groups.

Uniqueness

1,4,4-Trimethylbicyclo[3.2.0]hept-2-ene is unique due to its specific arrangement of methyl groups and the bicycloheptene framework. This structure imparts distinct chemical properties, making it valuable for various applications that similar compounds may not fulfill as effectively.

Eigenschaften

CAS-Nummer

92121-69-2

Molekularformel

C10H16

Molekulargewicht

136.23 g/mol

IUPAC-Name

1,4,4-trimethylbicyclo[3.2.0]hept-2-ene

InChI

InChI=1S/C10H16/c1-9(2)6-7-10(3)5-4-8(9)10/h6-8H,4-5H2,1-3H3

InChI-Schlüssel

FYBAUMRSWNNCQM-UHFFFAOYSA-N

Kanonische SMILES

CC1(C=CC2(C1CC2)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.